molecular formula C7H4BrN3OS B2760880 5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione CAS No. 119221-68-0

5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione

Cat. No.: B2760880
CAS No.: 119221-68-0
M. Wt: 258.09
InChI Key: GQXKVWLWQQUXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that features a bromopyridine moiety attached to an oxadiazole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole-thione ring can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminopyridine derivative.

    Oxidation/Reduction: Products would vary based on the specific redox conditions applied.

Scientific Research Applications

5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can facilitate binding to specific sites, while the oxadiazole-thione ring can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carboxylic acid: Shares the bromopyridine moiety but lacks the oxadiazole-thione ring.

    5-Bromopyridine-2-thiol: Contains a thiol group instead of the oxadiazole-thione ring.

Uniqueness

5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione is unique due to the combination of the bromopyridine and oxadiazole-thione functionalities, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

5-(5-bromopyridin-3-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3OS/c8-5-1-4(2-9-3-5)6-10-11-7(13)12-6/h1-3H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXKVWLWQQUXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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